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molecular formula C12H13BrO2 B8565553 (2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

(2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B8565553
M. Wt: 269.13 g/mol
InChI Key: STOYGVHGMJXBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735384B2

Procedure details

Lithium chloride (0.16 mL, 7.8 mmol) and copper cyanide (0.12 mL, 3.9 mmol) were dissolved in dry THF (4 mL) under nitrogen. This was added dropwise to pentamethylenebis(magnesium bromide) (0.5 M in THF, 7.79 mL, 3.9 mmol) in a dry ice bath under nitrogen and the mixture stirred for 30 min. I-Bromo-2-iodobenzene (0.50 mL, 3.9 mmol) was added and the flask was removed from the cold bath. After 30 min additional dry THF (5 mL) was added and stirred for another 40 min. Then tetrahydro-2H-pyran-4-carbonyl chloride (0.58 mL, 3.9 mmol) was added in one portion, and the mixture was stirred for 15 min. The reaction was quenched by addition of saturated ammonium chloride (10 mL). Ethyl acetate (100 mL) and water (100 mL) were added and the phases were mixed and separated. The organic layer was separated, dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica column chromatography (hexane to ethyl acetate gradient) gave (2-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone as a thick oil.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
7.79 mL
Type
reactant
Reaction Step Two
Name
I-Bromo-2-iodobenzene
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.58 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[Cu](C#N)C#N.[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-:15].[Br-].Br[IH][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[O:25]1[CH2:30][CH2:29][CH:28]([C:31](Cl)=[O:32])[CH2:27][CH2:26]1>C1COCC1>[Br:15][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:31]([CH:28]1[CH2:29][CH2:30][O:25][CH2:26][CH2:27]1)=[O:32] |f:0.1,3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.16 mL
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.12 mL
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.79 mL
Type
reactant
Smiles
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]
Step Three
Name
I-Bromo-2-iodobenzene
Quantity
0.5 mL
Type
reactant
Smiles
Br[IH]C1=CC=CC=C1
Step Four
Name
Quantity
0.58 mL
Type
reactant
Smiles
O1CCC(CC1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was removed from the cold bath
ADDITION
Type
ADDITION
Details
After 30 min additional dry THF (5 mL) was added
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for another 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated ammonium chloride (10 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 mL) and water (100 mL) were added
ADDITION
Type
ADDITION
Details
the phases were mixed
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(=O)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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